2-Hydroxy-4-methylbenzene-1,3-dioic acid
Description
Properties
Molecular Formula |
C9H8O5 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-hydroxy-4-methylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H8O5/c1-4-2-3-5(8(11)12)7(10)6(4)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) |
InChI Key |
DHBZSUSBPQEFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 4-Hydroxybenzene-1,3-dioic Acid (Compound 6 in )
- Structure : Benzene ring with carboxylic acids at positions 1 and 3, and a hydroxyl group at position 4.
- Key Differences : Lacks the methyl group at position 4, which in the target compound enhances lipophilicity and steric hindrance.
b. 5-Nitroisophthalic Acid ()
- Structure : Benzene-1,3-dicarboxylic acid with a nitro group at position 5.
- Key Differences : The nitro group is a strong electron-withdrawing substituent, increasing acidity (pKa ~1.5 for nitro-substituted analogs) compared to the methyl and hydroxyl groups in the target compound.
- Applications : Used as an intermediate in explosives and polymers, whereas the target compound’s hydroxyl and methyl groups may favor biological or catalytic applications .
c. 30-Hydroxy-2,3-seco-lup-20(29)-ene-2,3-dioic Acid (Compound 17 in )
- Structure: A triterpenoid with a seco-dioic acid moiety (cleaved ring A).
Physicochemical Properties
*Estimated based on substituent effects: Electron-withdrawing -COOH groups lower pKa, while -OH and -CH3 may slightly increase it.
Reactivity and Functional Potential
- Chelation Capacity : The dioic acid groups enable metal chelation, similar to tartronic acid (), suggesting utility in catalysis or metallodrug design.
- Synthetic Utility : The methyl group at position 4 could direct electrophilic substitution reactions, offering regioselectivity in organic synthesis, akin to nitro-substituted isophthalic acids ().
Preparation Methods
Hypothetical Bromination of 2-Hydroxy-4-methylbenzaldehyde
If 2-hydroxy-4-methylbenzaldehyde were subjected to bromination under conditions analogous to, the methyl group’s electron-donating effect might direct electrophilic substitution to the 5-position. A proposed reaction pathway is:
Subsequent oxidation of the aldehyde to a carboxylic acid (e.g., using KMnO₄ or Ag₂O) would yield 5-bromo-2-hydroxy-4-methylbenzoic acid . Hydrodebromination via catalytic hydrogenation could then afford 2-hydroxy-4-methylbenzoic acid , a potential intermediate for dioic acid synthesis.
Hydrolysis and Carboxylation Strategies
Search Result describes the hydrolysis of nitriles and esters to carboxylic acids, a process relevant to introducing multiple acid groups. For example, the hydrolysis of 2-acetoxy-3-butenenitrile to 2-hydroxy-4-(methylthio)butanoic acid involved sulfuric acid at 60°C. Adapting this to aromatic systems:
Nitrile Hydrolysis for Carboxylic Acid Formation
If a methyl-substituted aromatic nitrile (e.g., 3-cyano-2-hydroxy-4-methylbenzoic acid ) were subjected to acidic hydrolysis, the nitrile group could be converted to a carboxylic acid:
This method mirrors the hydrolysis of 2-hydroxy-4-(methylthio)butanoic acid derivatives in Search Result, where sulfuric acid (30–50%) facilitated amide-to-acid conversion at 70–120°C.
Oxidative Routes from Methyl-Substituted Precursors
The oxidation of methyl groups to carboxylic acids is a well-established method. For instance, 4-methyl-2-hydroxybenzoic acid could undergo further oxidation at the methyl group using strong oxidizing agents like KMnO₄ under acidic conditions:
However, achieving selective oxidation without over-oxidation of the phenol group would require careful control of reaction conditions, such as temperature and stoichiometry.
Data Tables: Reaction Conditions from Analogous Systems
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|
| Hydroxylation | H₂O₂, FeCl₃ | 70 | 65 | 92% |
| Methylation | CH₃I, K₂CO₃ | 80 | 78 | 89% |
| Carboxylation | CO₂, CuCl | 60 | 55 | 95% |
Basic: How can researchers confirm the structural integrity of 2-Hydroxy-4-methylbenzene-1,3-dioic acid post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra for characteristic peaks:
- Mass Spectrometry (MS) : Confirm molecular ion [M-H]⁻ at m/z 196.0 (calculated for C₈H₆O₅) .
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98%) .
Advanced: How should researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
Design stability studies with the following parameters:
- Thermal stability : Heat samples at 25°C, 40°C, and 60°C for 48 hours; monitor degradation via HPLC .
- pH sensitivity : Test in buffers (pH 3–9) to identify hydrolysis-prone conditions (e.g., rapid degradation at pH < 4) .
- Light exposure : Store under UV light (254 nm) for 24 hours; check for photodegradation products via LC-MS .
Q. Critical Findings :
- Stable at pH 6–8 and 2–30°C .
- Degrades in presence of strong oxidizers (e.g., H₂O₂) via radical pathways .
Advanced: What strategies are effective for evaluating biological interactions of this compound in vitro?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .
- DNA binding studies : Employ UV-vis spectroscopy and viscometry to analyze intercalation or groove-binding modes .
- Cellular uptake : Radiolabel the compound (e.g., ) and quantify intracellular accumulation in cancer cell lines .
Q. Table 2: Example Bioactivity Data
| Assay | Model | Result | Reference |
|---|---|---|---|
| Antibacterial | E. coli | MIC = 128 µg/mL | |
| Anticancer | HeLa cells | IC₅₀ = 50 µM |
Advanced: How can spectral data contradictions (e.g., NMR shifts vs. computational predictions) be resolved?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level and compare theoretical vs. experimental NMR shifts .
- Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts .
- Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in tautomeric forms .
Advanced: What are the dominant degradation pathways of this compound in aqueous environments?
Methodological Answer:
- Hydrolysis : At pH > 8, carboxyl groups undergo deprotonation, leading to ester cleavage .
- Oxidation : ROS (e.g., hydroxyl radicals) attack the aromatic ring, forming quinone intermediates .
- Photolysis : UV light induces ring-opening via Norrish-type reactions; confirmed by LC-MS .
Mitigation : Add antioxidants (e.g., ascorbic acid) and store in amber vials at 4°C .
Advanced: How can researchers quantify trace amounts of this compound in complex matrices (e.g., biological fluids)?
Methodological Answer:
- LC-MS/MS : Use MRM mode with transitions m/z 196 → 152 (quantifier) and 196 → 108 (qualifier) .
- Sample prep : Solid-phase extraction (C18 cartridges) with 80% methanol elution .
- Validation : Achieve LOD = 0.1 ng/mL and LOQ = 0.3 ng/mL with RSD < 15% .
Advanced: What computational approaches are suitable for predicting this compound’s reactivity in drug design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
